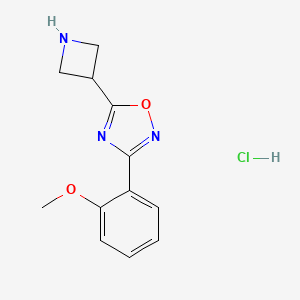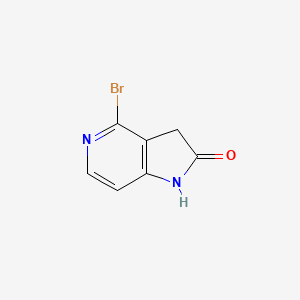![molecular formula C10H17Cl2N3OS B1379086 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride CAS No. 1426290-65-4](/img/structure/B1379086.png)
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride
Descripción general
Descripción
1-(2-Amino-1,3-thiazol-4-yl)methylazepan-4-one dihydrochloride (AMT-dihydrochloride) is an organic compound that is widely used in scientific research. It is a synthetic compound that has a variety of applications in laboratory experiments and is used to study biochemical and physiological processes. AMT-dihydrochloride has a unique structure that allows it to interact with proteins and enzymes in a specific way, making it a useful tool for scientific investigation.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives are known for their antioxidant properties. They can neutralize free radicals, which are unstable molecules that can damage cells and contribute to aging and diseases. By incorporating the thiazole moiety, compounds like 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride may exhibit significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Antimicrobial Activity
Thiazoles have been reported to possess antimicrobial activity, making them valuable in the development of new antibiotics. The structural flexibility of thiazole allows for the synthesis of various derivatives that can target a range of microbial pathogens, including bacteria and fungi .
Anticancer Activity
Some thiazole derivatives have shown promise as anticancer agents. They can interfere with the proliferation of cancer cells and induce apoptosis. Research into thiazole-based compounds continues to explore their potential as chemotherapeutic agents .
Anti-Inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting disease progression .
Antidiabetic Activity
Thiazole compounds have been investigated for their antidiabetic effects. They may act on various targets involved in glucose metabolism, offering a potential therapeutic approach for managing diabetes .
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s could benefit from the neuroprotective effects of thiazole derivatives. These compounds may protect nerve cells from damage and support the maintenance of cognitive functions .
Mecanismo De Acción
Target of Action
The primary target of 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, potentially inhibiting its function .
Biochemical Pathways
The compound’s interaction with the target enzyme affects the biochemical pathway of bacterial cell wall synthesis . By acting as an antagonist to the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound may disrupt this pathway, leading to the inhibition of bacterial growth .
Result of Action
The compound has shown moderate to significant antibacterial and antifungal potential . It has demonstrated significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed antifungal potential against Candida glabrata and Candida albicans .
Propiedades
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]azepan-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c11-10-12-8(7-15-10)6-13-4-1-2-9(14)3-5-13;;/h7H,1-6H2,(H2,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOZXXQGZMVGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)CC2=CSC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)




![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)
![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)



